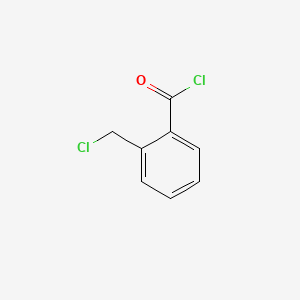

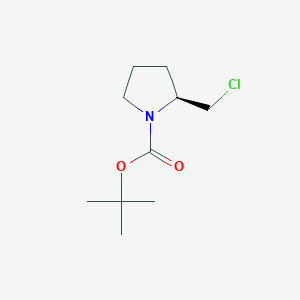

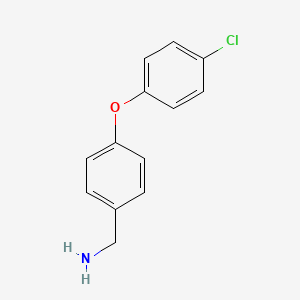

(S)-1-Boc-2-chloromethyl-pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.), bond lengths and angles, and any notable features of the structure .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as its melting point, boiling point, solubility, density, molar mass, and any notable chemical properties .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(S)-1-Boc-2-chloromethyl-pyrrolidine is notably used in the asymmetric synthesis of various pharmaceutically relevant compounds. For instance, Dieter et al. (2005) detailed the generation of scalemic 2-pyrrolidinylcuprates through asymmetric deprotonation of N-Boc-pyrrolidine, facilitating the synthesis of 2-alkenyl-N-Boc-pyrrolidines. Further processing, including N-Boc deprotection and intramolecular N-alkylation, led to pyrrolizidine or indolizidine skeletons, crucial for synthesizing compounds like heliotridane and tashiromine (Dieter, Chen, & Watson, 2005).

Catalysis and Enantioselective Reactions

Enantioselective processes, particularly in catalysis, have utilized this compound. Arnold et al. (2008) demonstrated that lithiation of N-Boc-pyrrolidine followed by alkylation with chloromethylboronate pinacol ester provided an efficient enamine-type pyrrolidine catalyst in asymmetric aldol reactions, showcasing the compound's versatility in catalysis (Arnold et al., 2008).

Medicinal Chemistry and Drug Design

In medicinal chemistry and drug design, the compound's structural properties have been harnessed. Sheikh et al. (2012) developed a method for enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, containing a quaternary stereocenter, by lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. This approach is significant for pharmaceutical applications where the creation of complex molecular structures with high stereoselectivity is crucial (Sheikh et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDOGEILJSFSSG-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458740 |

Source

|

| Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403735-05-7 |

Source

|

| Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)